1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol
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Overview
Description
1-[(1,7,7-Trimethylbicyclo[221]heptan-2-yl)oxy]propan-2-ol is a chemical compound with a unique bicyclic structure It is derived from camphor, a well-known natural product
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol typically involves the reaction of camphor with propylene oxide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate alkoxide, which then reacts with propylene oxide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, amines.
Scientific Research Applications
1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Camphor: A natural product with a similar bicyclic structure.
Borneol: Another bicyclic compound derived from camphor, with similar chemical properties.
Isoborneol: An isomer of borneol with a slightly different structure but similar reactivity.
Uniqueness
1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol is unique due to its specific substitution pattern and the presence of the propanol group. This gives it distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
55708-86-6 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol |
InChI |
InChI=1S/C13H24O2/c1-9(14)8-15-11-7-10-5-6-13(11,4)12(10,2)3/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
GLBXVFWQPUZZRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CC2CCC1(C2(C)C)C)O |
Origin of Product |
United States |
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